molecular formula C9H13ClN2O B6617268 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole CAS No. 1513798-65-6

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole

Cat. No.: B6617268
CAS No.: 1513798-65-6
M. Wt: 200.66 g/mol
InChI Key: ZAFYQJKIZQGGKB-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetic acid and phosphoryl chloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acid derivatives.

Scientific Research Applications

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often studied using computational modeling and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-5-(cyclopentyl)-1,2,4-oxadiazole
  • 3-(bromomethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole
  • 3-(chloromethyl)-5-(1-methylcyclohexyl)-1,2,4-oxadiazole

Uniqueness

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is unique due to the presence of the 1-methylcyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-9(4-2-3-5-9)8-11-7(6-10)12-13-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYQJKIZQGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C2=NC(=NO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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